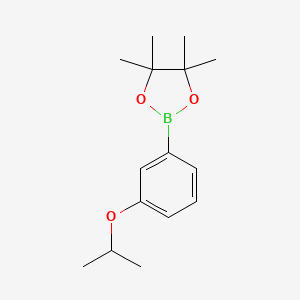
Z-Asp-Met-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Asp-Met-OH, also known as N-Carbobenzyloxy-L-aspartyl-L-methionine, is a derivative of aspartic acid and methionine. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Met-OH typically involves the protection of the amino groups of aspartic acid and methionine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Asp-Met-OH can undergo various chemical reactions, including:
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Free thiol groups
Substitution: Deprotected amino acids
Applications De Recherche Scientifique
Z-Asp-Met-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Z-Asp-Met-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The aspartic acid residue can participate in hydrogen bonding and electrostatic interactions, while the methionine residue can engage in hydrophobic interactions and oxidation-reduction reactions . These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Asp-OH: A derivative of aspartic acid with similar protective groups.
Z-Asp(OtBu)-OH: Another aspartic acid derivative with tert-butyl ester protection.
Uniqueness
Z-Asp-Met-OH is unique due to the presence of both aspartic acid and methionine residues, which allows it to participate in a broader range of chemical reactions and interactions compared to compounds containing only one of these amino acids .
Propriétés
Formule moléculaire |
C17H22N2O7S |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H22N2O7S/c1-27-8-7-12(16(23)24)18-15(22)13(9-14(20)21)19-17(25)26-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,18,22)(H,19,25)(H,20,21)(H,23,24) |
Clé InChI |
FYSQBJYJNOXEDS-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)










![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)
